7,8-Dichloroisoquinoline
Overview
Description
7,8-Dichloroisoquinoline is a chemical compound with the molecular formula C9H5Cl2N . It has a molecular weight of 198.05 . It is used for proteomics research .
Synthesis Analysis
The synthesis of this compound can be achieved from Ethanamine, N-[(2,3-dichlorophenyl)methylene]-2,2-dimethoxy . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5Cl2N/c10-8-2-1-6-3-4-12-5-7 (6)9 (8)11/h1-5H . This code provides a specific representation of the molecular structure.Physical and Chemical Properties Analysis
This compound has a boiling point of 89-92°C . Its density is approximately 1.4±0.1 g/cm3 . The compound has a molar refractivity of 52.0±0.3 cm3 . It has a polar surface area of 13 Å2 and a molar volume of 140.7±3.0 cm3 .Scientific Research Applications
Metabolic Pathway Exploration
7,8-Dichloroisoquinoline has been studied for its metabolic pathways in rat liver microsomes. Research by Fong and Hwang (1984) discovered that its aromatization involves oxidative reactions catalyzed by microsomal enzymes, leading to various metabolites including hydroxylamine, nitrone, and partially oxidized products of this compound (Fong & Hwang, 1984).
Enzyme Inhibition
This compound derivatives have been found to inhibit phenylethanolamine N-methyltransferase, potentially offering therapeutic applications. Demarinis et al. (1981) explored a range of compounds related to this compound for their inhibitory properties, revealing significant potential in therapeutic uses (Demarinis et al., 1981).
Cytotoxicity and DNA Topoisomerase II Inhibition
Research into benzofuroquinolinediones, synthesized from dichloroquinolinediones and phenolic derivatives, has shown that compounds with this compound structures exhibit cytotoxicity against various human cancer cell lines. These compounds also demonstrate strong DNA topoisomerase II inhibitory activity, as explored by Rhee et al. (2007) (Rhee et al., 2007).
Antibacterial Properties
The antibacterial properties of this compound derivatives have also been studied. Al-Hiari et al. (2007) synthesized new 8-nitrofluoroquinolone models with this compound structures, demonstrating significant antibacterial activity against both gram-positive and gram-negative strains (Al-Hiari et al., 2007).
Latent Malaria Treatment
8-Aminoquinoline therapy for latent malaria, where this compound derivatives play a role, has been a subject of study. Baird (2019) provides insights into the historical and clinical aspects of 8-aminoquinoline compounds in treating malaria, highlighting their scientific and public health significance (Baird, 2019).
Spectroscopic Analysis and Reactive Properties
Spectroscopic analysis and investigation of the reactive properties of 8-hydroxyquinoline derivatives, including those related to this compound, have been conducted by Sureshkumar et al. (2018). Their research focuses on understanding the vibrational characteristics and nonlinear optical (NLO) properties of these compounds (Sureshkumar et al., 2018).
Anti-Corrosion Applications
The anti-corrosion performance of 8-hydroxyquinoline derivatives in acidic media, which includes studies on compounds related to this compound, was explored by Douche et al. (2020). Their research highlights the effectiveness of these compounds in preventing corrosion of mild steel (Douche et al., 2020).
Safety and Hazards
Mechanism of Action
Mode of Action
The specific interaction between 7,8-Dichloroisoquinoline and its targets remains to be elucidated .
Biochemical Pathways
A study has shown that 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline can be aromatized by rat liver microsomes, suggesting that it might be involved in liver metabolism
Pharmacokinetics
The compound’s molecular weight (198.05 g/mol) and lipophilicity suggest that it could be well-absorbed and distributed in the body . More research is needed to confirm these assumptions and provide a comprehensive pharmacokinetic profile.
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. As a member of the isoquinoline family, it may share some of the biological activities observed in other isoquinoline derivatives, such as anti-inflammatory, antimicrobial, or anticancer effects. These potential effects need to be confirmed through experimental studies .
Biochemical Analysis
Biochemical Properties
7,8-Dichloroisoquinoline plays a significant role in biochemical reactions, particularly in the inhibition of cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and the detoxification of xenobiotics. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to a decrease in enzyme activity . This inhibition can affect the metabolism of other compounds and has implications for drug interactions and toxicity.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting the activity of cytochrome P450 enzymes, which play a role in the metabolism of signaling molecules. This inhibition can lead to alterations in gene expression and cellular metabolism. Additionally, this compound has been observed to impact cell function by affecting the production of reactive oxygen species, which can cause oxidative stress and damage to cellular components .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cytochrome P450 enzymes. The compound binds to the heme group of the enzyme, inhibiting its catalytic activity. This binding prevents the enzyme from metabolizing its substrates, leading to an accumulation of these substrates in the cell. The inhibition of cytochrome P450 enzymes by this compound can also result in changes in gene expression, as the accumulation of substrates can activate or repress specific transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures. Long-term exposure to this compound has been shown to cause persistent inhibition of cytochrome P450 enzymes, leading to sustained alterations in cellular metabolism and function . These effects can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit cytochrome P450 enzymes without causing significant toxicity. At higher doses, this compound can cause adverse effects, including liver damage and oxidative stress. These toxic effects are likely due to the accumulation of unmetabolized substrates and the production of reactive oxygen species . Threshold effects have been observed, where a certain dose is required to elicit a measurable response, and higher doses result in more pronounced effects.
Metabolic Pathways
This compound is metabolized primarily by cytochrome P450 enzymes in the liver. The metabolic pathway involves the oxidation of the compound to form various metabolites, including hydroxylated and nitrone derivatives. These metabolites can further undergo conjugation reactions to form more water-soluble compounds that can be excreted from the body . The inhibition of cytochrome P450 enzymes by this compound can also affect the metabolism of other compounds, leading to potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum, where cytochrome P450 enzymes are located . This localization allows the compound to effectively inhibit these enzymes and exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is primarily in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. The compound can also be found in other cellular compartments, such as the mitochondria, where it may affect mitochondrial function and energy production. The localization of this compound is influenced by its chemical properties and the presence of specific targeting signals or post-translational modifications that direct it to specific organelles .
Properties
IUPAC Name |
7,8-dichloroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYHZQIWSAUHJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40503762 | |
Record name | 7,8-Dichloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40503762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61563-36-8 | |
Record name | 7,8-Dichloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40503762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 7,8-Dichloroisoquinoline formed in biological systems?
A: Research indicates that this compound can be formed through the metabolic transformation of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (DCTQ). This process is primarily facilitated by rat liver microsomes, specifically through a series of oxidative reactions catalyzed by microsomal enzymes. [] The proposed pathway involves a stepwise oxidation of DCTQ, with the initial step being N-hydroxylation, ultimately leading to the formation of this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.